molecular formula C16H13FN4O2 B12150911 N-[(E)-(4-fluorophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide CAS No. 307349-41-3

N-[(E)-(4-fluorophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12150911
CAS No.: 307349-41-3
M. Wt: 312.30 g/mol
InChI Key: LOSCRGHZFGJZDU-NVMNQCDNSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have various applications in chemistry, biology, and medicine.

Chemical Reactions Analysis

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions and form stable complexes, which can inhibit the activity of certain enzymes or modulate receptor functions. The exact pathways and molecular targets involved in its biological activities are still under investigation .

Comparison with Similar Compounds

N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents and overall molecular conformation. The unique combination of the 4-fluorophenyl and 5-methylfuran-2-yl groups in N’-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide contributes to its distinct chemical and biological properties .

Properties

CAS No.

307349-41-3

Molecular Formula

C16H13FN4O2

Molecular Weight

312.30 g/mol

IUPAC Name

N-[(Z)-(4-fluorophenyl)methylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13FN4O2/c1-10-2-7-15(23-10)13-8-14(20-19-13)16(22)21-18-9-11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9-

InChI Key

LOSCRGHZFGJZDU-NVMNQCDNSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C\C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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